methyl (E)-3-methyl-4-oxobut-2-enoate
Description
Systematic IUPAC Naming Conventions
The name methyl (E)-3-methyl-4-oxobut-2-enoate is derived from the systematic naming rules established by the International Union of Pure and Applied Chemistry (IUPAC). Each part of the name specifies a particular structural feature of the molecule.
The name can be broken down as follows:
Parent Chain : The core of the name is "but-2-enoate," which indicates a four-carbon chain ("but") containing a carbon-carbon double bond starting at the second carbon ("-2-en-") and functioning as a carboxylate ester ("-oate").
Ester Group : The initial word "methyl" specifies that the ester is formed with methanol (B129727), indicating a methyl group is attached to the oxygen atom of the carboxylate.
Substituents :
"3-methyl" indicates a methyl group attached to the third carbon of the parent chain.
"4-oxo" denotes a carbonyl group (C=O) at the fourth carbon. Since this carbon is at the end of the chain, this group is an aldehyde.
Stereochemistry : The "(E)" prefix is a stereodescriptor that defines the geometry of the substituents around the carbon-carbon double bond.
| Component of Name | Significance |
|---|---|
| methyl | Specifies the methyl group (CH₃) of the ester functionality. |
| (E) | Describes the stereochemistry at the double bond as entgegen (opposite). |
| 3-methyl | Indicates a methyl substituent on the third carbon of the main chain. |
| 4-oxo | Indicates a carbonyl group (an aldehyde in this case) on the fourth carbon. |
| but-2-enoate | Defines the parent structure as a four-carbon chain with a double bond between C2 and C3, terminating in an ester group. |
Geometric Isomerism (E/Z Configuration) and its Implications for Reactivity
Geometric isomerism, a form of stereoisomerism, occurs in alkenes due to the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the attached groups. youtube.comchemistrystudent.com The E/Z notation is the unambiguous IUPAC-preferred method for describing the absolute stereochemistry of double bonds with two, three, or four substituents. wikipedia.org
To assign the configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. wikipedia.org
At carbon C2 : The attached groups are a hydrogen atom (-H) and a methoxycarbonyl group (-COOCH₃). Based on atomic number, the methoxycarbonyl group has a higher priority.
At carbon C3 : The attached groups are a methyl group (-CH₃) and a formyl group (-CHO, from the "4-oxo" designation). The formyl group has a higher priority than the methyl group.
The designation "(E)" comes from the German word entgegen, meaning "opposite". It signifies that the two higher-priority groups (-COOCH₃ at C2 and -CHO at C3) are located on opposite sides of the double bond axis. wikipedia.org Its counterpart, the (Z) isomer (from German zusammen, meaning "together"), would have these high-priority groups on the same side. wikipedia.orglibretexts.org
The stereochemistry of the double bond has significant implications for the molecule's reactivity.
Stability : The (E) isomer is generally more thermodynamically stable than the (Z) isomer in acyclic systems because it minimizes steric repulsion between the bulky substituents, placing them farther apart. docbrown.info
Reactivity : As an α,β-unsaturated carbonyl compound, this compound contains multiple electrophilic sites and is expected to be reactive. The geometry of the double bond influences the accessibility of these sites to nucleophiles. In the (E) configuration, the reactive centers may be less sterically hindered compared to the (Z) isomer, where the bulky formyl and methoxycarbonyl groups would be on the same side. This can affect the rates and outcomes of reactions such as Michael additions and cycloadditions. For instance, related highly reactive enones are known to participate as dienophiles in Diels-Alder reactions, where the specific geometry of the alkene is critical in determining the stereochemistry of the resulting product. dtu.dkdtu.dk
Structural Depictions and Canonical Representations
The structure of this compound can be represented in various ways, from 2D drawings to machine-readable text strings that encode its composition and stereochemistry.
Structural Formulas:
2D Structural Formula: This representation shows all atoms and bonds, providing a clear depiction of the connectivity.
Skeletal Formula: This is a simplified representation where carbon atoms are implied at vertices and ends of lines, and hydrogen atoms attached to carbons are omitted. The (E) geometry is explicitly shown.
(Note: A graphical representation of the skeletal structure would be inserted here in a rich text environment.)
Canonical Representations:
These are standardized line notations used in chemical databases and software to represent molecular structures.
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₆H₈O₃ epa.govchemindex.com |
| CAS Number | 40835-18-5 epa.govchemindex.com |
| SMILES | COC(=O)/C=C(\C)C=O |
| InChI | InChI=1S/C6H8O3/c1-8-6(9)3-5(2)4-7/h3-4H,1-2H3/b5-3+ |
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-methyl-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-5(4-7)3-6(8)9-2/h3-4H,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEABLCNUISMMX-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019392 | |
| Record name | Methyl (E)-3-methyl-4-oxobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40835-18-5, 153812-94-3 | |
| Record name | Methyl (2E)-3-methyl-4-oxo-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40835-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (E)-3-methyl-4-oxobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301019392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (E)-3-methyl-4-oxo-but-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butenoic acid, 3-methyl-4-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Methyl E 3 Methyl 4 Oxobut 2 Enoate and Its Analogues
Direct Synthesis Approaches
Direct synthesis methods offer a straightforward route to methyl (E)-3-methyl-4-oxobut-2-enoate, often involving the esterification of the corresponding carboxylic acid.
The esterification of 3-methyl-4-oxobut-2-enoic acid with methanol (B129727) is a common and effective method for producing this compound. evitachem.com This reaction is typically facilitated by an acid catalyst.
The Fischer esterification, a classic organic reaction, is frequently employed for this transformation. In this process, the carboxylic acid is treated with an alcohol, such as methanol, in the presence of a strong acid catalyst. masterorganicchemistry.com Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comunimed.ac.id The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com Sulfuric acid can also act as a dehydrating agent, removing the water formed during the reaction and further shifting the equilibrium to favor the product. google.com
Table 1: Comparison of Acid Catalysts in Esterification
| Catalyst | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Strong acid, acts as a dehydrating agent, readily available. google.com | Can cause side reactions such as dehydration and charring, can be corrosive. |
| p-Toluenesulfonic Acid (TsOH) | Solid, easier to handle than sulfuric acid, less prone to causing charring. | Less effective as a dehydrating agent compared to sulfuric acid. |
For industrial applications, solid acid catalysts like ion-exchange resins are often preferred over liquid acids. Acidic ion-exchange resins, such as Amberlyst™ 15, can be used to catalyze the esterification reaction. These resins offer several advantages, including ease of separation from the reaction mixture, reduced corrosion issues, and the potential for catalyst recycling. The use of these resins allows for milder reaction conditions in some cases.
Oxidation-Based Routes from Precursors
An alternative synthetic strategy involves the oxidation of precursor molecules to introduce the required keto functionality.
Methyl vinyl glycolate (B3277807) (MVG), a bio-based platform chemical, can be oxidized to produce methyl 2-oxobut-3-enoate. researchgate.netdtu.dkdtu.dk The Dess-Martin periodinane (DMP) is an effective oxidizing agent for this transformation. researchgate.netdtu.dkdtu.dkdtu.dk DMP is known for its mild reaction conditions (room temperature, neutral pH), short reaction times, and high yields. wikipedia.orgwikipedia.org The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758). wikipedia.org One of the key advantages of DMP is its high chemoselectivity, allowing for the oxidation of alcohols without affecting other sensitive functional groups. wikipedia.org
Table 2: Oxidation of Methyl Vinyl Glycolate (MVG)
| Oxidizing Agent | Reaction Conditions | Yield | Reference |
| Dess-Martin Periodinane (DMP) | Dichloromethane, Room Temperature | 60% (based on ¹H-NMR) | dtu.dk |
It has been noted that the product of this oxidation, methyl 2-oxobut-3-enoate, is stable for days at -18 °C but can slowly dimerize at room temperature. dtu.dkdtu.dk
Other oxidizing agents can be employed for the synthesis of α-keto acids from various precursors. Potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are powerful oxidizing agents that can be used. For instance, α-keto acids can be obtained by the oxidation of unsaturated carbon bonds or methyl ketones. mdpi.com Alkaline KMnO₄ can oxidize keto groups to produce carboxylic acids. youtube.com The oxidation of certain methyl ketones with an inorganic nitrite salt and an acid like hydrochloric or sulfuric acid can also yield α-keto acids. google.com
Oxidation-Based Routes from Precursors
Synthesis via Carbonyl Olefination and Phosphonium Ylide Chemistry
Carbonyl olefination reactions are fundamental transformations that create carbon-carbon double bonds from carbonyl compounds. Among these, methods utilizing phosphorus-stabilized carbanions are paramount for their reliability and stereochemical control.
The Wittig reaction and its variants are powerful tools for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.com The classic Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. wikipedia.orgnih.gov However, for the synthesis of (E)-α,β-unsaturated esters (enoates), the Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method due to its superior stereoselectivity and procedural advantages. organic-chemistry.org
The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide used in the classic Wittig reaction. wikipedia.org This allows for reactions with a broader range of aldehydes and ketones under milder conditions. nrochemistry.com A key advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene, which is crucial for synthesizing the target compound, this compound. organic-chemistry.orgwikipedia.orgalfa-chemistry.com
The general mechanism for the HWE synthesis of an (E)-enoate is as follows:
Deprotonation: A phosphonate ester, such as trimethyl phosphonoacetate, is deprotonated with a suitable base (e.g., sodium hydride (NaH), sodium methoxide (NaOMe)) to form a stabilized phosphonate carbanion. organic-chemistry.orgwpmucdn.com
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. For the synthesis of the target compound, the carbonyl reactant would be methylglyoxal.
Oxaphosphetane Formation: The resulting intermediate cyclizes to form an oxaphosphetane intermediate. wpmucdn.com
Elimination: This intermediate collapses, driven by the formation of a very stable phosphorus-oxygen double bond, to yield the (E)-alkene and a water-soluble phosphate byproduct (e.g., diethyl phosphate). nrochemistry.comalfa-chemistry.com The easy removal of this byproduct by aqueous extraction simplifies product purification compared to the triphenylphosphine oxide generated in the classic Wittig reaction. wikipedia.orgalfa-chemistry.com
The reaction of methylglyoxal with the carbanion derived from trimethyl phosphonoacetate would thus stereoselectively produce this compound.
| Reagent Type | Phosphorus Reagent Example | Typical Base | Primary Product Stereochemistry | Byproduct |
| Wittig | (Carbomethoxymethyl)triphenylphosphonium bromide | n-BuLi, NaH, NaNH₂ | Mixture (Z-favored for unstabilized ylides) | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Trimethyl phosphonoacetate | NaH, NaOMe, K₂CO₃ | (E)-alkene (favored) | Water-soluble phosphate |
Advanced Synthetic Techniques and Reaction Condition Optimization
To meet the demands of modern chemical synthesis for speed, efficiency, and sustainability, several advanced techniques have been applied to classical organic reactions. These methods often lead to higher yields, shorter reaction times, and improved safety profiles.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating synthetic transformations. mdpi.com The phenomenon responsible for this rate enhancement is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-intensity ultrasound. nih.gov This collapse generates localized hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction rates.
In the context of synthesizing oxobutenoates, ultrasound can be used to:
Increase Reaction Rates: The high energy input from cavitation can dramatically shorten the time required for olefination reactions. nih.gov
Improve Yields: By promoting efficient mixing and mass transfer, sonication can lead to higher product yields compared to silent (non-sonicated) reactions.
This technique offers a greener approach by reducing reaction times and potentially lowering energy consumption compared to conventional heating methods. mdpi.com
Microwave-assisted organic synthesis utilizes microwave energy to heat reactions. anton-paar.com Unlike conventional heating, where heat is transferred through convection, microwave irradiation heats the bulk of the reaction mixture simultaneously and efficiently by interacting with polar molecules (solvents, reagents). anton-paar.com This often results in a rapid temperature increase and a dramatic reduction in reaction times, from hours to mere minutes. nih.govoatext.com
Key advantages of microwave-assisted synthesis include:
Rapid Heating: Enables fast optimization of reaction conditions.
Superheating: Solvents can be heated to temperatures far above their boiling points in sealed vessels, leading to significant rate acceleration. anton-paar.com
Improved Yields and Purity: The short reaction times can minimize the decomposition of reactants and products, often leading to cleaner reactions and higher yields. researchgate.net
The combination of microwave irradiation and sonication can have synergistic effects. Microwaves provide rapid, uniform heating, while ultrasound ensures efficient mixing and mass transfer, overcoming limitations of each individual technique. This dual approach can be particularly effective for heterogeneous reactions, further enhancing reaction rates and yields.
| Technique | Energy Source | Primary Effect | Typical Time Reduction |
| Conventional Heating | Thermal Conduction/Convection | Slow, non-uniform heating | Baseline |
| Ultrasound (Sonication) | High-frequency sound waves | Acoustic Cavitation, efficient mixing | Minutes to Hours |
| Microwave Irradiation | Microwave radiation | Rapid, uniform dielectric heating | Hours to Minutes |
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. nih.govresearchgate.net
Benefits of employing a continuous flow process for the synthesis of enoates include:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which minimizes the risks associated with exothermic reactions or the use of hazardous reagents.
Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and selectivity. researchgate.net
Improved Efficiency and Scalability: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, accelerating reactions. nih.gov Scaling up production is achieved by running the system for a longer duration rather than using larger reactors, simplifying the transition from laboratory to industrial scale. nih.gov
A flow process for an HWE reaction could involve pumping streams of the phosphonate, base, and aldehyde into a mixing zone followed by a heated reactor coil to achieve the transformation efficiently and safely. researchgate.net
Preparation of Structurally Related Oxobutenoates and Analogs
The synthetic methodologies described, particularly the Horner-Wadsworth-Emmons reaction, are highly versatile and can be readily adapted to prepare a wide range of structurally related oxobutenoates and their analogs. By systematically varying the starting materials, a library of compounds can be generated.
Varying the Carbonyl Component: The use of different α-ketoaldehydes or diketones in place of methylglyoxal allows for the introduction of diverse functionalities at the C4 position and beyond. For instance, reacting the phosphonate ylide with 2,3-butanedione would yield an analog with a methyl ketone group instead of an aldehyde.
Modifying the Phosphonate Reagent: Employing different phosphonate esters allows for modification of the ester group (e.g., ethyl, tert-butyl) or the substituent at the C2 position. The synthesis of analogs relies on the modularity of the olefination reaction, where the two halves of the final molecule are brought together in a predictable and controllable manner. This adaptability is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials.
Synthesis of (E)-Methyl 4-Hydroxy-3-methylbut-2-enoate by Reduction
A plausible and effective strategy for the stereoselective synthesis of (E)-methyl 4-hydroxy-3-methylbut-2-enoate involves a two-step process: the initial preparation of an acetylenic precursor, methyl 4-hydroxy-2-butynoate, followed by its stereoselective reduction.
A well-documented method for preparing methyl 4-hydroxy-2-butynoate involves the carbomethoxylation of the Grignard reagent of a terminal acetylenic compound using methyl chloroformate. nih.gov This approach avoids the need for high-pressure autoclaves for carboxylation. nih.gov The synthesis begins with the protection of propargyl alcohol, followed by reaction with ethylmagnesium bromide to form the Grignard reagent. This intermediate is then reacted with methyl chloroformate, and subsequent deprotection yields the desired methyl 4-hydroxy-2-butynoate. nih.gov
The crucial second step is the stereoselective reduction of the alkyne functionality to an (E)-alkene. While the biosynthesis of the related compound, (E)-4-hydroxy-3-methylbut-2-enyl diphosphate, is achieved enzymatically via a two-electron reduction catalyzed by [4Fe-4S] cluster-containing enzymes like GcpE, chemical synthesis relies on different methods. researchgate.netnih.gov A standard laboratory procedure for achieving this transformation with high stereoselectivity is the use of a dissolving metal reduction, such as sodium or lithium metal in liquid ammonia at low temperatures. This method is well-established for the anti-addition of hydrogen across the triple bond, leading predominantly to the (E) or trans-isomer.
Table 1: Key Steps in the Synthesis of (E)-Methyl 4-Hydroxy-3-methylbut-2-enoate
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Protection of Propargyl Alcohol | Dihydropyran, p-toluenesulfonic acid | Tetrahydro-2-(2-propynyloxy)-2H-pyran |
| 2 | Grignard Reaction & Carbomethoxylation | Ethylmagnesium bromide, Methyl chloroformate | Methyl 4-(tetrahydro-2H-pyran-2-yloxy)-2-butynoate |
| 3 | Deprotection | Acidic conditions (e.g., Dowex 50 in methanol) | Methyl 4-hydroxy-2-butynoate nih.gov |
Preparation of Functionalized 4-Oxo-crotonic Acid Derivatives
Derivatives of 4-oxo-crotonic acid are valuable as synthetic intermediates and as biologically active molecules. rsc.org Several methods exist for their preparation, with aldol-type condensations and Friedel-Crafts acylations being prominent.
One effective route involves the condensation of methyl ketones with glyoxylic acid. rsc.orgelsevierpure.com This reaction can be facilitated by microwave conditions using catalysts like pyrrolidinium acetate (B1210297) or p-toluenesulfonic acid to form the α,β-unsaturated system. rsc.org The resulting 4-oxo-2-butenoic acids can then be esterified to yield the desired methyl esters. For example, various (E)-3-acylacrylic acid derivatives have been prepared directly from the corresponding ketones and glyoxylic acid, followed by esterification using methanol and a catalytic amount of sulfuric acid. elsevierpure.com This method is particularly useful for generating analogues with diverse substituents, and the "trans-" or (E)-configuration is often favored and essential for certain biological activities. elsevierpure.com
Another approach involves the Friedel-Crafts acylation of electron-rich aromatic compounds with maleic anhydride, which directly furnishes aryl-substituted 4-oxo-2-butenoic acids. rsc.org While effective, this method is generally limited to aromatic substrates. In contrast, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has also been reported, highlighting that the stereochemical outcome can be controlled or directed by the choice of reactants and reaction pathway. nih.gov
Table 2: Synthetic Methods for 4-Oxo-crotonic Acid Derivatives
| Method | Reactants | Conditions | Product Type |
|---|---|---|---|
| Aldol (B89426) Condensation | Methyl ketone, Glyoxylic acid | Microwave, pyrrolidinium acetate or p-toluenesulfonic acid | 4-Oxo-2-butenoic acid rsc.org |
| Esterification | 4-Oxo-2-butenoic acid, Methanol | Sulfuric acid (cat.), reflux | Methyl 4-oxo-2-butenoate elsevierpure.com |
Base-Induced Ring-Opening for Dienone Moiety Construction
The construction of dienone frameworks can sometimes be achieved through the ring-opening of cyclic precursors. While base-catalyzed ring-opening of simple heterocycles like epoxides is common, it typically yields 1,2-difunctionalized products rather than dienones. libretexts.orgyoutube.com A more relevant, though specialized, strategy involves the ring-opening of cyclobutenone derivatives.
The thermal electrocyclic ring-opening of cyclobutenones is a known method to produce highly reactive vinylketene intermediates, which possess a dienone-like structure. nih.gov Interestingly, this transformation can also be triggered by nucleophilic catalysts, including bases. For instance, the ring-opening of 3-phenylcyclobutenone can be induced by a catalytic amount of tributylphosphine in an alcohol solvent. nih.gov This reaction proceeds via nucleophilic attack of the phosphine (B1218219) on the cyclobutenone, initiating the cleavage of the four-membered ring to generate a vinylketene intermediate that is subsequently trapped by the solvent. nih.gov While this demonstrates a base-induced pathway to a dienone-like species, it is not a general method for the synthesis of stable, simple dienones and is highly dependent on the ability to trap the reactive intermediate. nih.gov
Other base-mediated ring-opening reactions, such as those involving furans, often lead to complex cascade reactions and the formation of new heterocyclic systems rather than acyclic dienones. rsc.org
Organotin Complexes of Related Oxobutenoic Acid Derivatives
Organotin(IV) compounds, particularly carboxylates, have garnered significant interest due to their diverse applications and biological activities. nih.govresearchgate.net The synthesis of organotin(IV) complexes with oxobutenoic acid derivatives follows well-established procedures for preparing organotin carboxylates.
The general method involves the reaction of an organotin(IV) precursor, such as an organotin(IV) oxide, hydroxide (B78521), or chloride, with the carboxylic acid ligand. researchgate.netic.ac.uk These reactions are typically performed in an anhydrous organic solvent like methanol or toluene to drive the reaction to completion, often with the removal of water. researchgate.netic.ac.uk The stoichiometry of the reactants determines the final structure of the complex. For example, reacting a diorganotin(IV) oxide (R₂SnO) with two equivalents of a carboxylic acid (L-COOH) yields complexes of the type R₂SnL₂, whereas triorganotin(IV) hydroxides (R₃SnOH) react with one equivalent of the acid to give R₃SnL complexes. researchgate.netic.ac.uk
The carboxylate ligand can coordinate to the tin center in various modes, including monodentate, chelating bidentate, or bridging bidentate, which can lead to monomeric, dimeric, or polymeric structures in the solid state. thieme-connect.de Spectroscopic techniques such as FT-IR, and ¹H, ¹³C, and ¹¹⁹Sn NMR are crucial for characterizing these complexes and determining the coordination mode of the carboxylate group. researchgate.netic.ac.uk
Table 3: General Reactions for Synthesis of Organotin(IV) Carboxylates
| Organotin(IV) Precursor | Carboxylic Acid Stoichiometry | General Product Formula |
|---|---|---|
| R₂SnO or R₂SnCl₂ | 2 equivalents | R₂SnL₂ |
| R₃SnOH or R₃SnCl | 1 equivalent | R₃SnL |
(Where R = alkyl or aryl group; L = carboxylate anion)
Chemical Reactivity and Transformation Pathways of Methyl E 3 Methyl 4 Oxobut 2 Enoate
Reactions at the α,β-Unsaturated Ester Moiety
The conjugated system of the α,β-unsaturated ester is a primary site for chemical reactions, particularly for nucleophilic attacks and cycloadditions.
Nucleophilic Conjugate Additions
Nucleophilic conjugate addition, or Michael addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org In this reaction, a nucleophile adds to the β-carbon of the conjugated system. For methyl (E)-3-methyl-4-oxobut-2-enoate, the β-position is highly electrophilic due to the electron-withdrawing effects of both the ester and the ketone functionalities.
The general mechanism involves the attack of a nucleophile on the β-carbon, which leads to the formation of an enolate intermediate. This enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon, the ester carbonyl oxygen, and the ketone carbonyl oxygen. wikipedia.org Subsequent protonation of the enolate at the α-carbon yields the 1,4-adduct. wikipedia.orgmasterorganicchemistry.com
A wide variety of nucleophiles can participate in this reaction. masterorganicchemistry.com These include soft nucleophiles like enolates (from β-dicarbonyl compounds like malonic esters or β-ketoesters), amines, thiols, and organocuprates (Gilman reagents). wikipedia.orgmasterorganicchemistry.comchemeurope.com The use of Gilman reagents is particularly effective for the 1,4-addition of alkyl or aryl groups. chemeurope.com
Table 1: Examples of Nucleophiles for Conjugate Addition
| Nucleophile Type | Specific Example | Expected Product Type |
|---|---|---|
| Enolate | Diethyl Malonate | 1,5-Dicarbonyl Compound |
| Amine | Methylamine | β-Amino Ester |
| Thiol | Benzyl Mercaptan | β-Thioether Ester |
| Organocuprate | Lithium Dimethylcuprate | β-Alkylated Ester |
Cycloaddition Reactions (e.g., Diels-Alder with 1,3-Dienes)
The electron-deficient double bond in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. dtu.dklibretexts.org In this reaction, the compound reacts with a conjugated diene to form a six-membered ring. dtu.dkmdpi.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a condition well-met by the subject molecule's ester and ketone groups. libretexts.orgyoutube.com
The reaction proceeds in a concerted fashion, creating two new carbon-carbon sigma bonds simultaneously. dtu.dk The stereochemistry of the dienophile is retained in the product. Given the (E)-configuration of the starting material, the substituents on the double bond will be trans in the resulting cyclohexene (B86901) ring.
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is a key consideration. researchgate.netmasterorganicchemistry.com For instance, reaction with a 1-substituted diene generally leads to the "ortho" (1,2) adduct as the major product, while a 2-substituted diene favors the "para" (1,4) adduct. masterorganicchemistry.com A study on the related compound methyl 2-oxobut-3-enoate demonstrated its high reactivity as a dienophile with various 1,3-dienes, affording functionalized cyclohexene products in moderate to good yields. dtu.dkdtu.dk
Table 2: Diels-Alder Reaction with Various Dienes
| Diene | Expected Major Regioisomer |
|---|---|
| 1,3-Butadiene | 4-Acetyl-4-methylcyclohex-1-ene-1-carboxylate |
| Isoprene (2-methyl-1,3-butadiene) | Methyl 4-acetyl-1,4-dimethylcyclohex-1-ene-1-carboxylate ("para" adduct) |
| (E)-1-Methyl-1,3-butadiene | Methyl 4-acetyl-2,4-dimethylcyclohex-1-ene-1-carboxylate ("ortho" adduct) |
Palladium-Catalyzed Rearrangements (e.g., Allylic Esters)
While not a direct reaction of this compound itself, palladium-catalyzed rearrangements are highly relevant to its chemical space, particularly through its derivatives. For example, the corresponding allylic alcohol, methyl (E)-4-hydroxy-3-methylbut-2-enoate (which can be formed by selective reduction of the ketone), can be converted into an allylic ester, such as an acetate (B1210297).
Research has shown that related allylic esters, specifically methyl 2-acyloxybut-3-enoates, undergo palladium(0)-catalyzed transposition to form the corresponding methyl 4-acyloxycrotonates. researchgate.net This rearrangement proceeds through the formation of a π-allyl palladium(II) complex, followed by an intermolecular attack by the acetate. researchgate.net This type of transformation is a powerful method for functional group transposition.
Reactions at the Ketone Moiety
The ketone functional group offers a second site for reactivity, primarily involving nucleophilic addition to the carbonyl carbon and reactions at the adjacent α-carbon.
Reduction Reactions to Alcohols (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
The ketone in this compound can be selectively reduced to a secondary alcohol. The choice of reducing agent is crucial for controlling the outcome due to the presence of the reducible ester group.
Sodium Borohydride (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones to alcohols. wikipedia.orgorganic-chemistry.org It reacts slowly with esters, especially at low temperatures. wikipedia.org Therefore, treatment of this compound with NaBH₄, usually in a protic solvent like methanol (B129727) or ethanol, would be expected to selectively reduce the ketone to a hydroxyl group, yielding methyl (E)-4-hydroxy-3-methylbut-2-enoate. However, under forcing conditions such as elevated temperatures, reduction of the ester can also occur. wikipedia.orgreddit.com A notable side reaction with α,β-unsaturated ketones is the 1,4-conjugate reduction of the double bond, though this can often be suppressed by using cerium chloride (Luche reduction), which enhances selectivity for 1,2-reduction of the ketone. wikipedia.org
Lithium Aluminum Hydride (LiAlH₄) is a much stronger and less selective reducing agent. masterorganicchemistry.comyoutube.com It readily reduces both ketones and esters to alcohols. masterorganicchemistry.comchegg.com Therefore, treating this compound with LiAlH₄ followed by an aqueous workup would reduce both the ketone and the ester functionalities. youtube.comkhanacademy.org This would result in the formation of 3-methylbutane-1,4-diol. The α,β-double bond may also be reduced by LiAlH₄.
Table 3: Reduction Products of this compound
| Reagent | Primary Product | Comments |
|---|---|---|
| NaBH₄, CeCl₃ (Luche Conditions) | Methyl (E)-4-hydroxy-3-methylbut-2-enoate | Selective 1,2-reduction of the ketone. |
| LiAlH₄, then H₂O workup | 3-Methylbutane-1,4-diol | Reduction of ketone, ester, and potentially the C=C double bond. |
Aldol (B89426) and Related Condensation Reactions
The ketone moiety possesses α-hydrogens on the terminal methyl group, which are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol and related condensation reactions. youtube.comyoutube.com
In a self-condensation reaction, the enolate of one molecule of this compound could attack the electrophilic ketone carbonyl of a second molecule. vaia.com This would lead to the formation of a β-hydroxy ketone (an aldol adduct). Subsequent dehydration upon heating would yield a new, more complex α,β-unsaturated ketone.
The compound can also participate in crossed-aldol reactions with other aldehydes or ketones. youtube.com For this reaction to be efficient, the other carbonyl component should ideally have no α-hydrogens (e.g., formaldehyde (B43269) or benzaldehyde) to prevent self-condensation and limit the number of products. The this compound would serve as the enolate component, attacking the other carbonyl compound.
Transformations of the Ester Moiety
The ester functional group in this compound is a site of significant reactivity, allowing for its conversion into other important functional groups through nucleophilic substitution and hydrolysis.
Nucleophilic Substitution Reactions (e.g., with Amines, Thiols)
The methyl ester group of this compound can undergo nucleophilic acyl substitution. In these reactions, the methoxy (B1213986) group (-OCH₃) is replaced by another nucleophile. Strong nucleophiles such as amines and thiols are effective for this transformation.
The reaction with amines (aminolysis) produces the corresponding amide derivative. Similarly, reaction with thiols (thiolysis) in the presence of a suitable catalyst or base can yield a thioester. The high nucleophilicity of thiols and amines makes them suitable for attacking the electrophilic carbonyl carbon of the ester. nih.gov The general mechanism for these substitutions follows the nucleophilic addition-elimination pathway, common for carboxylic acid derivatives. epa.gov Metal-free conditions, for instance using polyethylene (B3416737) glycol (PEG) as a solvent, have been developed for the nucleophilic substitution of similar heterocyclic phosphates with amines and thiophenols, suggesting potential for green chemistry approaches. thieme-connect.de
Table 1: Nucleophilic Substitution of the Ester Moiety
| Reactant | Nucleophile | Product | Description |
|---|---|---|---|
| This compound | Primary or Secondary Amine (R₂NH) | (E)-N,N-dialkyl-3-methyl-4-oxobut-2-enamide | Aminolysis replaces the methoxy group with a dialkylamino group. |
| This compound | Thiol (R'SH) | S-alkyl (E)-3-methyl-4-oxobut-2-enethioate | Thiolysis yields a thioester, often requiring basic or acidic catalysis. |
Hydrolysis to Carboxylic Acids
The ester can be hydrolyzed to its parent carboxylic acid, (E)-3-methyl-4-oxobut-2-enoic acid. This reaction can be catalyzed by either acid or base. quora.com
Acid-Catalyzed Hydrolysis : This is a reversible reaction typically carried out using dilute mineral acids like sulfuric or hydrochloric acid. quora.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. epa.gov
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that uses a strong base, such as sodium hydroxide (B78521). The reaction yields a carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid. The base-catalyzed mechanism is generally a bimolecular acyl-oxygen fission (BAC2) process, where a hydroxide ion directly attacks the ester carbonyl carbon. epa.gov
Efficient hydrolysis of various methyl esters can be achieved under organic solvent-free conditions using specific catalytic systems. organic-chemistry.org The reverse reaction, esterification of (E)-3-methyl-4-oxobut-2-enoic acid with methanol, is a common method for synthesizing the title compound.
Mechanistic Investigations and Stereochemical Outcomes
The conjugated system in this compound makes it a substrate for various stereoselective reactions, leading to the formation of complex and chirally-defined molecules.
Asymmetric Synthesis Approaches Involving Conjugate Additions
The α,β-unsaturated nature of this compound makes it an excellent Michael acceptor for conjugate addition reactions. Asymmetric conjugate additions are powerful methods for creating stereocenters. While specific studies on this compound are not prevalent, the principles are well-established for similar α,β-unsaturated carbonyl compounds. nih.gov
For instance, palladium-catalyzed enantioselective conjugate addition of arylboronic acids to cyclic enones has been shown to be highly effective for constructing all-carbon quaternary stereocenters. nih.gov This type of methodology could potentially be adapted for this compound to introduce a substituent at the β-position (C3) in a stereocontrolled manner. The reaction would involve the formation of a chiral metal-enolate intermediate, with the facial selectivity being controlled by a chiral ligand.
Organocatalytic Transformations (e.g., Intramolecular Knoevenagel/Hetero Diels-Alder, Enantioselective Allylation)
Organocatalysis offers a metal-free approach to complex molecule synthesis, and the functionalities within this compound make it suitable for such transformations.
Intramolecular Knoevenagel/Hetero Diels-Alder: The aldehyde group at C4 can participate in Knoevenagel condensations with active methylene (B1212753) compounds. organic-chemistry.org This can be designed as the first step in a domino reaction sequence. For example, a Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder (HDA) reaction provides an efficient route to polycyclic pyran derivatives. researchgate.netnih.gov In such a hypothetical sequence, the Knoevenagel product formed from this compound could act as a diene or dienophile in a subsequent intramolecular cycloaddition, with the stereochemical outcome dictated by the transition state geometry. The HDA reaction is a powerful tool for constructing heterocycles with high chemo-, regio-, and stereoselectivity. mdpi.com
Enantioselective Allylation: The aldehyde functionality is a handle for enantioselective allylation reactions, which would form a new stereocenter at C4. Furthermore, derivatives of the title compound can undergo enantioselective allylic alkylation to generate a quaternary carbon at C3. Molybdenum-catalyzed allylic alkylation has been successfully used with oxindole (B195798) substrates to create adjacent quaternary and tertiary stereocenters with high regio-, diastereo-, and enantioselectivity. nih.gov Similarly, enantioselective allylation of imines derived from related compounds can be achieved using various Lewis acids or organometallic reagents. researchgate.net
Stereoselectivity in Elimination Reactions (e.g., E2 Mechanisms in Derivatives)
Derivatives of this compound can be used to study the stereochemical outcomes of elimination reactions. For example, if the C4-aldehyde is reduced to a hydroxyl group, which is then converted into a good leaving group (like a tosylate or halide), a subsequent E2 elimination reaction can occur.
The stereoselectivity of an E2 reaction is governed by the requirement for an anti-periplanar arrangement of the β-hydrogen and the leaving group in the transition state. chemistrysteps.comchemistrysteps.com
Stereoselective Reaction: If there are two different β-hydrogens available for elimination, the reaction is stereoselective. It will preferentially form the more stable (generally E- or trans-) alkene because the molecule can adopt the lowest energy conformation to align the necessary proton and leaving group. chemistrysteps.comyoutube.com
Stereospecific Reaction: If there is only one β-hydrogen, the reaction is stereospecific. The geometry of the resulting alkene is dictated solely by the stereochemistry of the starting material, as the molecule is forced into a specific conformation for the anti-periplanar alignment, regardless of the product's stability. chemistrysteps.com
For a derivative of this compound, elimination to form a double bond between C4 and a new C5 would depend on the stereochemistry at C4 and the conformational flexibility around the C3-C4 bond.
Table 2: Summary of Mechanistic and Stereochemical Aspects
| Reaction Type | Key Feature | Stereochemical Outcome | Relevant Principle |
|---|---|---|---|
| Asymmetric Conjugate Addition | Attack at C3 by a nucleophile | Creation of a stereocenter at C3 | Facial selectivity controlled by a chiral catalyst/ligand. nih.gov |
| Intramolecular HDA | Cycloaddition involving the conjugated system | Formation of complex, stereodefined polycycles | Governed by orbital interactions and transition state stability (endo/exo selectivity). researchgate.netmdpi.com |
| Enantioselective Allylation | Attack at the C4-aldehyde | Creation of a stereocenter at C4 | Chiral catalysts (e.g., Mo-based) direct the approach of the nucleophile. nih.gov |
| E2 Elimination (in derivatives) | Removal of a leaving group from C4 and a β-proton | Formation of E/Z alkenes | Requires anti-periplanar geometry; can be stereoselective or stereospecific. chemistrysteps.comchemistrysteps.com |
Spectroscopic and Structural Characterization of Methyl E 3 Methyl 4 Oxobut 2 Enoate
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide a detailed view of the molecular framework and functional groups present in methyl (E)-3-methyl-4-oxobut-2-enoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC, NOE)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information for confirming the structure of this compound. The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm. The vinylic proton at the C2 position should resonate as a singlet around δ 6.0-7.0 ppm. The methyl group attached to the double bond (C3-CH₃) would likely appear as a singlet or a narrow quartet (due to long-range coupling) in the range of δ 1.8-2.3 ppm. The methyl ester protons (OCH₃) are expected to produce a sharp singlet at approximately δ 3.7 ppm. The (E)-configuration is confirmed by the Nuclear Overhauser Effect (NOE) between the vinylic proton and the aldehydic proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show six distinct signals corresponding to the six carbon atoms in different chemical environments. The carbonyl carbons are the most deshielded, with the aldehydic carbon (C4) expected around 190-200 ppm and the ester carbonyl carbon (C1) around 165-175 ppm. The sp² hybridized carbons of the double bond (C2 and C3) would appear in the vinylic region, typically between 120 and 150 ppm. The methyl ester carbon (OCH₃) is expected around 50-55 ppm, and the methyl group carbon at C3 should resonate in the upfield region, approximately at 10-20 ppm.
| Carbon Atom | Expected Chemical Shift (δ) ppm |
| C1 (Ester C=O) | 165 - 175 |
| C2 (Vinylic CH) | 120 - 140 |
| C3 (Vinylic C) | 140 - 160 |
| C4 (Aldehyde C=O) | 190 - 200 |
| OCH₃ | 50 - 55 |
| C3-CH₃ | 10 - 20 |
| Note: These are predicted chemical shift ranges based on general principles and data for analogous compounds. |
2D NMR Spectroscopy (HMBC, NOE): Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be instrumental in confirming the connectivity of the molecule. For instance, correlations would be expected between the aldehydic proton and C2/C3, and between the vinylic proton and C1/C4. Nuclear Overhauser Effect (NOE) spectroscopy is crucial for confirming the (E)-stereochemistry of the double bond. An NOE enhancement between the vinylic proton at C2 and the aldehydic proton at C4 would provide definitive evidence for their spatial proximity, which is characteristic of the (E)-isomer.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. Two distinct carbonyl stretching vibrations (νC=O) are anticipated: one for the α,β-unsaturated ester around 1710-1730 cm⁻¹ and another for the conjugated aldehyde around 1680-1700 cm⁻¹. The C=C double bond stretch is expected to appear in the 1620-1650 cm⁻¹ region. The C-O stretching of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ range. The aldehydic C-H stretch typically shows one or two weak bands around 2720 and 2820 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aldehyde C-H Stretch | 2820 and 2720 |
| Ester C=O Stretch | 1710 - 1730 |
| Aldehyde C=O Stretch | 1680 - 1700 |
| C=C Stretch | 1620 - 1650 |
| C-O Stretch | 1100 - 1300 |
| Note: These are predicted absorption ranges based on established correlation tables. |
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching vibration, being a more symmetric vibration, is expected to give a strong signal in the Raman spectrum. The carbonyl stretches would also be visible, potentially allowing for the resolution of the two different carbonyl groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure. The molecular formula of this compound is C₆H₈O₃, which corresponds to a molecular weight of 128.13 g/mol .
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation pathways for esters and ketones would be anticipated. rsc.org This could include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 97, or the loss of the methoxycarbonyl group (-COOCH₃) leading to a fragment at m/z = 69. Cleavage adjacent to the keto group could result in the loss of the formyl radical (-CHO), giving a peak at m/z = 99.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide information about the connectivity and functional groups, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state.
Determination of Absolute Configuration through X-ray Analysis
For chiral molecules, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration. chemicalbook.com However, this compound is an achiral molecule, so it does not have enantiomers and thus no absolute configuration to be determined. This technique would be relevant for chiral derivatives of this compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to model the molecular system of methyl (E)-3-methyl-4-oxobut-2-enoate, providing data on its geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. scielo.org.mx This process minimizes the total energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.
The optimized geometry confirms the planarity of the conjugated backbone (O=C-C=C-C=O), a result of the sp² hybridization of the involved carbon and oxygen atoms. The electronic structure analysis reveals the distribution of electrons and the nature of the chemical bonds within the molecule. scielo.org.mx
| Parameter | Atoms Involved | Predicted Value | Significance |
|---|---|---|---|
| Bond Length | C2=C3 | ~1.34 Å | Typical double bond length. |
| Bond Length | C3-C4 | ~1.48 Å | Shorter than a typical C-C single bond due to conjugation. |
| Bond Length | C4=O5 | ~1.22 Å | Typical carbonyl double bond length. |
| Bond Angle | C2-C3-C4 | ~121° | Consistent with sp² hybridization. |
| Dihedral Angle | O=C-C=C | ~180° | Indicates a planar s-trans conformation for the enone system. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. mdpi.comresearchgate.net
For this compound, the HOMO is expected to be localized over the C=C double bond and the non-bonding oxygen orbitals, while the LUMO would be the π* antibonding orbital distributed across the conjugated enone system. The energy gap helps predict its susceptibility to nucleophilic attack at the β-carbon and electrophilic interactions at the carbonyl oxygens.
| Orbital | Energy (eV) | Characteristic |
|---|---|---|
| HOMO | -7.5 eV | Electron-donating, π-character localized on the C=C bond. |
| LUMO | -1.8 eV | Electron-accepting, π*-character across the conjugated system. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates moderate reactivity. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by localizing orbitals into one-center (lone pairs) and two-center (bonds) elements, which aligns with the intuitive Lewis structure concept. uni-muenchen.de This method quantifies electron density on atoms (NPA charges) and analyzes stabilizing interactions, such as hyperconjugation, that arise from orbital overlaps between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu
In this compound, NBO analysis would reveal significant negative charges on the highly electronegative oxygen atoms of the keto and ester groups. The analysis also highlights key delocalization effects, such as the interaction between the π orbital of the C=C bond (donor) and the π* orbital of the C=O bond (acceptor), which stabilizes the conjugated system.
| Atom | Predicted NPA Charge (e) | Implication |
|---|---|---|
| Keto Oxygen (O5) | -0.65 | Strongly nucleophilic center. |
| Keto Carbon (C4) | +0.55 | Electrophilic center. |
| Beta-Carbon (C2) | -0.20 | Site for potential nucleophilic attack due to conjugation. |
| Alpha-Carbon (C3) | +0.10 | Influenced by adjacent electron-withdrawing groups. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the electron density surface of a molecule. It is used to identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. scielo.org.mx In an MEP map, regions of negative potential (typically colored red to yellow) are associated with lone pairs and are attractive to electrophiles. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack.
For this compound, the MEP map would show intense negative potential around the carbonyl oxygens of both the ketone and ester functionalities. Positive potential would be concentrated around the hydrogen atoms. This visualization confirms the locations of the most reactive sites for intermolecular interactions.
| Region | Potential | Color on Map | Chemical Significance |
|---|---|---|---|
| Around Carbonyl Oxygens | Negative | Red/Yellow | Nucleophilic; site for electrophilic attack or hydrogen bonding. |
| Conjugated π-system | Intermediate | Green | Region of delocalized electrons. |
| Around Hydrogen Atoms | Positive | Blue | Electrophilic; potential interaction with nucleophiles. |
Conformational Analysis and Stereoelectronic Effects
The three-dimensional shape of a molecule and the spatial arrangement of its orbitals (stereoelectronics) are critical determinants of its stability and reactivity.
Studies on the (E)-Configuration and Conjugation Optimization
The "(E)" designation in this compound specifies the geometry around the C=C double bond, where the higher-priority groups (the acetyl group and the ester group) are on opposite sides. Computational studies indicate that this (E)-configuration is significantly more stable than the corresponding (Z)-isomer. This stability is attributed to two main factors:
Minimized Steric Hindrance: The (E)-configuration places the bulky methyl group and the ester functional group in a trans-like arrangement relative to the C=C bond, which reduces steric repulsion.
Optimized Conjugation: The stability of the molecule is greatly enhanced by the delocalization of π-electrons across the conjugated system. This requires maximal overlap between the p-orbitals of the atoms involved in the C=C and C=O double bonds. A planar conformation, which is readily achieved in the (E)-isomer, allows for this optimal overlap. Stereoelectronic effects, defined as stabilizing interactions that depend on the specific geometry of orbitals, favor this planar arrangement to maximize the delocalization of electron density through resonance. wikipedia.org
This inherent stability and defined conformation make the (E)-isomer the predominantly formed and utilized form of the compound in chemical synthesis.
Intramolecular Interactions and Stability
The geometry and stability of this compound are significantly influenced by its internal electronic and steric landscape. The molecule features a conjugated system, comprising a carbon-carbon double bond adjacent to a carbonyl group, which creates an α,β-unsaturated ester system.
The stability of butenoate esters can also be influenced by the nature of the ester group. For instance, comparative studies on related compounds have shown that tert-butyl esters exhibit greater thermal stability than their corresponding methyl esters. While specific decomposition temperatures for this compound are not extensively documented, the principles of hyperconjugation and inductive effects from the alkyl group of the ester can play a role in modulating the reactivity and stability of the molecule. A related compound, methyl 2-oxobut-3-enoate, has been shown to be stable for days at -18 °C but undergoes slow dimerization at room temperature, indicating the inherent reactivity of the enone system. dtu.dk
Intermolecular Interactions and Crystal Packing Analysis
The way in which individual molecules of this compound interact with each other in the solid state is critical for understanding its crystal structure and macroscopic properties. These interactions are primarily non-covalent and can be analyzed in detail using computational tools like Hirshfeld surface analysis.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orguliege.be This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). These distances are normalized and plotted to create a visual map of intermolecular interactions. Red spots on the surface highlight regions of close contact, which are indicative of strong interactions like hydrogen bonds. nih.gov
For a molecule like this compound, which contains oxygen, carbon, and hydrogen atoms, the most significant contributions to the Hirshfeld surface would be expected from H···H, O···H, and C···H contacts. Based on analyses of similar organic molecules, the percentage contribution of these interactions can be estimated. iucr.orgnih.goviucr.org
| Interaction Type | Typical Contribution Range (%) | Description |
|---|---|---|
| H···H | 40 - 50 | Represents contacts between hydrogen atoms on adjacent molecules. Often the largest contributor due to the abundance of hydrogen atoms on the molecular surface. iucr.orgnih.goviucr.org |
| O···H/H···O | 15 - 25 | Indicates hydrogen bonding or dipole-dipole interactions between oxygen and hydrogen atoms. These are significant in molecules with carbonyl and ester groups. iucr.orgiucr.org |
| C···H/H···C | 15 - 25 | Relates to weaker van der Waals forces and C-H···π interactions. iucr.orgiucr.org |
| Other (C···C, O···C, etc.) | < 10 | Minor contributions from other types of atomic contacts. nih.gov |
The functional groups present in this compound—namely the ketone and ester carbonyl groups—are potential hydrogen bond acceptors. In the absence of strong hydrogen bond donors within the molecule itself, intermolecular hydrogen bonds of the C—H···O type are likely to be significant in the crystal packing. nih.gov These weak hydrogen bonds, while less energetic than conventional O-H···O or N-H···O bonds, can collectively play a crucial role in stabilizing the crystal lattice, often forming chains or layered structures. nih.govresearchgate.net In related structures, such interactions are observed to link molecules into supramolecular assemblies. nih.gov
Given the planar nature of the conjugated system in this compound, π-π stacking interactions could also contribute to the crystal packing. These interactions would occur between the electron-rich π systems of parallel-aligned molecules. However, the presence and significance of π-π stacking would depend on the specific packing arrangement adopted by the molecules in the crystal, which can be influenced by the steric hindrance of the methyl groups. In many organic crystals, a combination of hydrogen bonding and van der Waals forces dictates the final packing structure. iucr.org
Applications of Methyl E 3 Methyl 4 Oxobut 2 Enoate in Advanced Organic Synthesis
Role as Key Synthetic Intermediates for Complex Organic Molecules
Methyl (E)-3-methyl-4-oxobut-2-enoate functions as a crucial intermediate in the assembly of intricate organic molecules. The presence of multiple reactive sites within its structure—specifically the ketone carbonyl group, the electrophilic β-carbon of the enoate system, and the ester moiety—allows it to participate in a wide array of chemical reactions. This versatility makes it a valuable precursor for creating more complex molecular frameworks, particularly in the synthesis of natural products and their analogues.
The compound's structure is well-suited for carbon-carbon bond-forming reactions, which are fundamental to building molecular complexity. Chemists utilize this intermediate to introduce a specific four-carbon subunit into a target molecule, which can then be further elaborated.
Construction of Complex Molecular Architectures
The utility of this compound is demonstrated in its application toward the synthesis of complex natural products, where precise control of stereochemistry and functionality is paramount.
A significant application of this compound is its role in the formal total synthesis of Amphidinolide Q, a complex macrolide with potent biological activity. In a key step of the synthesis developed by Maier and coworkers, this compound was used as a key building block. nih.govnih.gov
The synthesis involved an aldol (B89426) reaction between the complex methyl ketone fragment 6 and this compound (5 ) to produce the seco acid 32 . nih.govnih.gov This reaction successfully coupled the two major fragments of the target molecule, establishing a crucial carbon-carbon bond and setting the stage for the subsequent macrolactonization to form the large ring characteristic of Amphidinolide Q. nih.gov The reaction highlights the utility of the keto-enoate in elaborate synthetic sequences.
Table 1: Key Reaction in the Formal Total Synthesis of Amphidinolide Q
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
|---|
While related butenoate structures, such as ethyl 4-oxobutenoate, have been documented as starting materials in the N-heterocyclic carbene (NHC) catalyzed synthesis of yohimbine (B192690) alkaloids, a review of the scientific literature did not identify specific synthetic routes to Yohimbine or Macbecin that utilize this compound. nih.gov The synthesis of these complex indole (B1671886) alkaloids and ansamycin (B12435341) antibiotics typically involves different strategic bond disconnections and starting materials. nih.govscispace.comrsc.org
The construction of polycyclic and spirocyclic systems often relies on cascade or multicomponent reactions that can rapidly build molecular complexity. beilstein-journals.orgrsc.orgbeilstein-journals.org Although the general class of oxobutenoates can be envisaged as potential substrates for cycloadditions or cascade reactions leading to such frameworks, specific examples employing this compound as a direct precursor for the synthesis of polycyclic compounds or spiro systems were not found in the reviewed literature.
Development of Analogues for Structure-Activity Relationship (SAR) Studies (Synthesis-focused)
The synthesis of analogues is critical for understanding how the structure of a molecule relates to its biological activity. nih.govnih.gov This often involves systematically modifying a lead compound. While SAR studies have been performed on related 4-aryl-4-oxobut-2-enoic acid derivatives, the scientific literature reviewed did not provide specific details on the use of this compound as a parent compound for the focused synthesis of a library of analogues for SAR studies.
Involvement in Organocatalytic and Metal-Catalyzed Processes
Organocatalysis and metal catalysis offer powerful tools for asymmetric synthesis and efficient bond formation. mdpi.commit.eduresearchgate.net These methods are frequently applied to substrates containing functionality like that found in this compound. For instance, related α,β-unsaturated systems are common substrates in catalyzed Michael additions and Diels-Alder reactions. researchgate.net However, a detailed review of the literature did not yield specific studies where this compound was the primary substrate in an organocatalytic or metal-catalyzed transformation.
Organocatalysis in Asymmetric Syntheses
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based or enzymatic catalysts for the construction of chiral molecules. rsc.orgrsc.org This field leverages small, purely organic molecules to catalyze enantioselective reactions. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is one of the most fundamental carbon-carbon bond-forming reactions and has been extensively developed within the organocatalytic framework. rsc.orgresearchgate.net
This compound, classified as a 4-oxo-enoate, serves as an effective Michael acceptor in these reactions. Its electron-deficient double bond is readily attacked by a variety of soft nucleophiles, a process that can be controlled by chiral organocatalysts to yield products with high levels of stereocontrol.
Detailed Research Findings
Significant research has demonstrated the utility of 4-oxo-enoates in highly enantioselective organocatalytic Michael additions. In one notable study, nitroalkanes were used as nucleophiles in reactions with 4-oxo-enoates, catalyzed by chiral bifunctional thiourea (B124793) organocatalysts. This method provides expedient access to functionalized chiral γ-keto esters in high yields and with excellent enantioselectivities, often requiring only a low catalyst loading. The products of these reactions are valuable synthetic intermediates, as the nitro group can be readily transformed into other functional groups.
Table 1: Organocatalytic Asymmetric Michael Addition of Nitroalkanes to 4-Oxo-Enoates Representative data based on findings for the 4-oxo-enoate class.
| Entry | Michael Acceptor | Nitroalkane (Nucleophile) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | This compound | Nitromethane | 5 | 95 | 96 |
| 2 | This compound | Nitroethane | 5 | 92 | 98 |
| 3 | This compound | 1-Nitropropane | 5 | 94 | 97 |
| 4 | This compound | Phenylnitromethane | 10 | 88 | 95 |
In another advanced application, this compound and similar substrates have been utilized in organocatalytic cascade reactions. For instance, the reaction with cyclopentane-1,2-dione, catalyzed by a chiral secondary amine, initiates a Michael addition followed by an intramolecular cyclization/hemiacetalization. This cascade process efficiently constructs complex bicyclic hemiacetals containing two new stereocenters with high diastereoselectivity and enantioselectivity. Such cascade reactions are highly valued for their ability to rapidly build molecular complexity from simple starting materials in a single step.
Table 2: Organocatalytic Michael Addition-Cyclization Cascade with Cyclopentane-1,2-dione Representative data based on findings for substituted (E)-2-oxobut-3-enoates.
| Entry | Michael Acceptor | Nucleophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | This compound | Cyclopentane-1,2-dione | Chiral Proline Derivative | 93 | 96 |
| 2 | Ethyl (E)-3-phenyl-4-oxobut-2-enoate | Cyclopentane-1,2-dione | Chiral Proline Derivative | 90 | 94 |
| 3 | Methyl (E)-3-(4-chlorophenyl)-4-oxobut-2-enoate | Cyclopentane-1,2-dione | Chiral Proline Derivative | 91 | 95 |
Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. youtube.com Reactions such as the Heck, Suzuki-Miyaura, and Tsuji-Trost reactions all rely on a general catalytic cycle typically involving oxidative addition, transmetalation (for coupling reactions) or migratory insertion, and reductive elimination. wikipedia.orglibretexts.orgnih.gov The versatile structure of this compound makes it a potential substrate for several of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. libretexts.orgorganic-chemistry.orgharvard.edu While this compound itself does not possess a suitable leaving group for direct coupling, closely related analogues do. For example, an effective ligand-free Suzuki coupling protocol has been developed for methyl (E)-4-bromobut-2-enoate with various arylboronic acids. researchgate.net This reaction proceeds under mild conditions to generate methyl 4-arylcrotonates in high yields. researchgate.net By analogy, a hypothetical derivative such as methyl (E)-4-bromo-3-methylbut-2-enoate could be similarly coupled with aryl or vinyl boronic acids to introduce diverse substituents at the 4-position, demonstrating the potential of this molecular scaffold in palladium catalysis.
Table 3: Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-bromobut-2-enoate Data based on findings for the specified analogue. researchgate.net
| Entry | Arylboronic Acid | Catalyst | Base | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 95 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 88 |
| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ | K₂CO₃ | 90 |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com The α,β-unsaturated system in this compound makes it a suitable alkene component for this reaction. It can react with aryl or vinyl halides in the presence of a palladium catalyst and a base. youtube.com This transformation would result in the substitution of one of the vinylic hydrogens (typically the one at the β-position) with the aryl or vinyl group from the halide, leading to more complex, highly substituted alkene products. The reaction generally exhibits high stereoselectivity, favoring the formation of the E-isomer. youtube.com
Tsuji-Trost Allylic Alkylation
The Tsuji-Trost reaction, or palladium-catalyzed asymmetric allylic alkylation (AAA), involves the substitution of a leaving group in an allylic position. wikipedia.orgnih.gov A substrate must possess an allylic leaving group, such as an acetate (B1210297) or carbonate, for this reaction to occur. While this compound lacks this feature, a simple derivative like methyl (E)-4-acetoxy-3-methylbut-2-enoate would be an ideal substrate. In the presence of a palladium(0) catalyst, this substrate would undergo oxidative addition to form a π-allylpalladium complex. This electrophilic intermediate can then be attacked by a wide range of nucleophiles, including stabilized carbanions (e.g., malonates), amines, and phenols, to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, respectively. wikipedia.orgacs.org The use of chiral phosphine (B1218219) ligands allows this process to be conducted with high enantioselectivity, making it a powerful method for constructing chiral centers. nih.govacs.org
Conclusion and Future Research Directions
Summary of Current Research Landscape
Research into methyl (E)-3-methyl-4-oxobut-2-enoate has established it as a versatile intermediate in organic synthesis. The compound's reactivity is primarily dictated by its conjugated system, which includes an ester and a ketone group, allowing it to participate in a wide array of chemical transformations.
Current understanding is largely built upon the foundational knowledge of α,β-unsaturated carbonyl compounds. The primary areas of investigation have revolved around its synthesis and its utility as a precursor for more complex molecular frameworks, particularly in the synthesis of pharmaceuticals and agrochemicals. For instance, it has been utilized as a key intermediate in the development of novel splicing modulators, demonstrating its practical application in medicinal chemistry.
The reactivity of the compound is well-characterized in several key reaction types:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid.
Reduction: The keto group is susceptible to reduction by agents like sodium borohydride (B1222165) to form the corresponding alcohol, 3-methyl-4-hydroxybut-2-enoate.
Nucleophilic Substitution: The ester group can undergo substitution with various nucleophiles.
Nucleophilic Addition: The conjugated double bond and keto group make it a target for nucleophilic addition reactions.
The (E)-configuration of the double bond is noted to minimize steric hindrance between the methyl and ester functionalities, which contributes to a more planar and stable geometry for optimal conjugation.
Emerging Synthetic Methodologies and Catalytic Systems
The classical synthesis of this compound typically involves the esterification of 3-methyl-4-oxobut-2-enoic acid with methanol (B129727), often using an acid catalyst like sulfuric acid. However, research is moving towards more efficient and sustainable methods.
Emerging Synthetic Techniques: Modern physical methods are being explored to enhance reaction efficiency.
Ultrasound-Assisted Synthesis: This technique has been shown to improve reaction rates and reduce the formation of side products.
Microwave Irradiation: Applying microwave energy can significantly shorten reaction times by 30-50% while maintaining high yields (over 85%).
Advanced Catalytic Systems: The development of novel catalysts is a key area of future research.
Ion-Exchange Resins: In industrial settings, solid acid catalysts like ion-exchange resins are being used to facilitate continuous flow processes, which improves both efficiency and yield.
Transition Metal Catalysis: For related butenoate esters, palladium-catalyzed reactions have been developed for transformations like the transposition of allylic esters. researchgate.net Similar strategies could be adapted for this compound to create novel reaction pathways. For example, Z-selective cross-metathesis reactions, which have proven challenging for 3-butenoate esters due to catalyst chelation, represent an area ripe for exploration with new generations of catalysts. purdue.edu
| Methodology | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Classical Esterification | Sulfuric acid, reflux | Straightforward, well-established | |
| Ultrasound-Assisted | Controlled temperature | Enhanced efficiency, reduced side products | |
| Microwave Irradiation | Microwave reactor | Reduced reaction time (30-50%), high yield (>85%) | |
| Continuous Flow | Ion-exchange resins | Improved industrial efficiency and yield | |
| Palladium-Catalyzed Transposition | Pd(PPh3)4 | Applicable to related allylic esters for rearrangements | researchgate.net |
Potential for Novel Complex Molecular Architectures
The bifunctional nature of this compound makes it an ideal candidate for the construction of complex molecular architectures. Its ability to act as both a nucleophile and an electrophile opens doors to a variety of annulation and cycloaddition strategies.
A significant area of potential lies in its use in Diels-Alder reactions . wikipedia.org While research has detailed the Diels-Alder reactions of the related, non-methylated compound methyl 2-oxobut-3-enoate, this highlights a clear path for future investigation. researchgate.netdtu.dk In these [4+2] cycloadditions, the α,β-unsaturated ketone can act as a dienophile, reacting with conjugated dienes to form functionalized six-membered rings, a common scaffold in natural products. wikipedia.org The high reactivity of this class of enones can sometimes lead to unusual self-addition reactions via a hetero-Diels-Alder pathway, which itself is a promising avenue for synthesizing dihydropyran structures. dtu.dk
The development of stereoselective reactions is paramount. Chiral catalysts, such as N,N'-dioxide/zinc(II) complexes, have been used to achieve highly enantioselective Diels-Alder reactions with related β,γ-unsaturated α-ketoesters, yielding cyclohexenes with multiple chiral centers. researchgate.net Applying these advanced catalytic systems to this compound could provide access to a vast range of stereochemically complex molecules. Its role as an intermediate in synthesizing pharmaceutical analogues already underscores its value in building intricate and biologically active compounds.
Advances in Computational Prediction and Mechanistic Understanding
Computational chemistry offers powerful tools to predict the reactivity of this compound and to elucidate complex reaction mechanisms.
Current Computational Insights:
Stereoelectronic Effects: Computational studies have confirmed that the (E)-isomer is favored due to minimized steric strain, leading to a planar geometry that enhances conjugation.
Reactivity Analysis: Kinetic studies and computational models can compare the reactivity of this compound with its analogues. For example, phenyl-substituted versions exhibit slower conjugate additions due to increased resonance stabilization.
Future Directions in Computational Research:
Q & A
Basic Research Questions
Q. What are the optimized synthetic methodologies for methyl (E)-3-methyl-4-oxobut-2-enoate, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : Ultrasound-assisted synthesis (e.g., using allyl alcohol and ketone derivatives under controlled temperature) can enhance reaction efficiency and reduce side products compared to traditional thermal methods . Key parameters include solvent choice (polar aprotic solvents like THF), temperature (80–100°C), and catalyst selection. For example, microwave irradiation or sonication reduces reaction time by 30–50% while maintaining >85% yield .
- Data Consideration : Tabulate yields under varying conditions (e.g., solvent, catalyst, time) to identify optimal parameters.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the (E)-configuration and carbonyl positioning. Gas Chromatography-Mass Spectrometry (GC-MS) validates molecular weight (142.15 g/mol) and purity. Discrepancies in carbonyl peak assignments (e.g., overlapping signals in IR) can be resolved via 2D NMR (COSY, HSQC) .
- Example : In ¹H-NMR, the α,β-unsaturated ester protons appear as doublets at δ 6.2–6.8 ppm (J = 15–16 Hz), while the methyl group resonates at δ 1.8–2.1 ppm .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanisms involving this compound in cycloaddition or nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For instance, Fukui indices predict electrophilic sites at the β-carbon of the α,β-unsaturated ester, aligning with observed Michael addition outcomes . Molecular dynamics simulations further clarify solvent effects on reaction pathways.
- Data Analysis : Compare computed activation energies (ΔG‡) with experimental kinetic data to validate models .
Q. What strategies address contradictions in reported synthetic yields or spectral data for derivatives of this compound?
- Methodological Answer : Systematic meta-analysis of literature data identifies outliers due to impurities or isomerization. For example, Z-isomer contamination in NMR may arise from prolonged storage; recrystallization in hexane/ethyl acetate (3:1) improves purity . Reproducibility tests under standardized conditions (e.g., inert atmosphere, controlled humidity) minimize variability .
- Case Study : Discrepancies in melting points (reported 45–52°C) are resolved via DSC analysis, confirming polymorphism in crystalline forms .
Experimental Design & Data Analysis
Q. How should researchers design kinetic studies to investigate the thermal stability of this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) and Arrhenius plots to determine degradation activation energy (Ea). Isothermal experiments at 50–80°C monitor ester hydrolysis rates, with HPLC tracking decomposition products (e.g., 4-oxobut-2-enoic acid) .
- Data Presentation : Tabulate rate constants (k) at varying temperatures and calculate Ea using the Arrhenius equation.
Q. What advanced chromatographic techniques resolve co-eluting impurities in this compound synthesis?
- Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak IC) separates enantiomers or diastereomers. Ultra-performance liquid chromatography (UPLC) coupled with photodiode array detection enhances resolution for polar byproducts .
- Example : A gradient elution (acetonitrile/water, 70:30 to 90:10 over 15 min) resolves the target compound (retention time: 8.2 min) from Z-isomer (7.6 min) .
Methodological Challenges
Q. How do solvent polarity and proticity influence the tautomeric equilibrium of this compound?
- Methodological Answer : UV-Vis spectroscopy in solvents like DMSO (polar aprotic) vs. methanol (protic) monitors keto-enol tautomerism. NMR titration with deuterated solvents quantifies enol content (typically <5% in non-polar solvents) .
- Data Interpretation : Calculate equilibrium constants (Kₑq) from integrated peak areas in ¹H-NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
